molecular formula C20H20N2O3 B142660 Hexanoic acid, 6-(6-methoxy-11H-pyrido(4,3-c)(2)benzazepin-11-ylidene)-, (E)- CAS No. 127654-04-0

Hexanoic acid, 6-(6-methoxy-11H-pyrido(4,3-c)(2)benzazepin-11-ylidene)-, (E)-

Katalognummer B142660
CAS-Nummer: 127654-04-0
Molekulargewicht: 336.4 g/mol
InChI-Schlüssel: NNJWBTXUDRAEII-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Hexanoic acid, 6-(6-methoxy-11H-pyrido(4,3-c)(2)benzazepin-11-ylidene)-, (E)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of pharmacology. This compound is also known as Risperidone, which is a medication used to treat schizophrenia, bipolar disorder, and irritability associated with autism.

Wirkmechanismus

The mechanism of action of Hexanoic acid, 6-(6-methoxy-11H-pyrido(4,3-c)(2)benzazepin-11-ylidene)-, (E)- involves its ability to act as a dopamine and serotonin receptor antagonist. It binds to these receptors in the brain, preventing the transmission of signals that cause symptoms of schizophrenia, bipolar disorder, and irritability associated with autism.

Biochemische Und Physiologische Effekte

Hexanoic acid, 6-(6-methoxy-11H-pyrido(4,3-c)(2)benzazepin-11-ylidene)-, (E)- has several biochemical and physiological effects on the body. It regulates the levels of dopamine and serotonin in the brain, which are neurotransmitters that play a crucial role in regulating mood, behavior, and cognition. It also has a sedative effect, which helps to calm the patient and reduce symptoms of anxiety and agitation.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using Hexanoic acid, 6-(6-methoxy-11H-pyrido(4,3-c)(2)benzazepin-11-ylidene)-, (E)- in lab experiments include its ability to regulate dopamine and serotonin levels in the brain, which makes it an effective tool for studying the role of these neurotransmitters in various neurological disorders. However, its limitations include its potential side effects and the need for careful dosing to ensure accurate results.

Zukünftige Richtungen

There are several future directions for research on Hexanoic acid, 6-(6-methoxy-11H-pyrido(4,3-c)(2)benzazepin-11-ylidene)-, (E)-. One potential area of research is the development of new medications that target the dopamine and serotonin receptors in the brain, which could lead to more effective treatments for neurological disorders. Another area of research is the study of the long-term effects of using Hexanoic acid, 6-(6-methoxy-11H-pyrido(4,3-c)(2)benzazepin-11-ylidene)-, (E)-, which could help to identify potential risks and side effects associated with its use. Finally, researchers could explore the use of Hexanoic acid, 6-(6-methoxy-11H-pyrido(4,3-c)(2)benzazepin-11-ylidene)-, (E)- in combination with other medications to improve treatment outcomes for patients with neurological disorders.
Conclusion:
In conclusion, Hexanoic acid, 6-(6-methoxy-11H-pyrido(4,3-c)(2)benzazepin-11-ylidene)-, (E)- is a chemical compound that has significant potential in the field of pharmacology. Its ability to regulate dopamine and serotonin levels in the brain has made it an effective medication for treating schizophrenia, bipolar disorder, and irritability associated with autism. Further research is needed to explore its potential applications and identify potential risks and side effects associated with its use.

Synthesemethoden

The synthesis method of Hexanoic acid, 6-(6-methoxy-11H-pyrido(4,3-c)(2)benzazepin-11-ylidene)-, (E)- involves the reaction of 4-(2-chloroethyl)-1-piperazinecarboxylic acid ethyl ester with 2-methoxyphenylpiperazine in the presence of sodium hydride. The resulting compound is then reacted with 3-fluoro-6-methoxybenzoic acid in the presence of N,N'-carbonyldiimidazole to obtain the final product, Hexanoic acid, 6-(6-methoxy-11H-pyrido(4,3-c)(2)benzazepin-11-ylidene)-, (E)-.

Wissenschaftliche Forschungsanwendungen

Hexanoic acid, 6-(6-methoxy-11H-pyrido(4,3-c)(2)benzazepin-11-ylidene)-, (E)- has been extensively studied for its potential applications in the field of pharmacology. It is commonly used as an antipsychotic medication to treat schizophrenia, bipolar disorder, and irritability associated with autism. Its ability to regulate dopamine and serotonin levels in the brain has made it an effective medication for treating these disorders.

Eigenschaften

CAS-Nummer

127654-04-0

Produktname

Hexanoic acid, 6-(6-methoxy-11H-pyrido(4,3-c)(2)benzazepin-11-ylidene)-, (E)-

Molekularformel

C20H20N2O3

Molekulargewicht

336.4 g/mol

IUPAC-Name

(6E)-6-(6-methoxypyrido[4,3-c][2]benzazepin-11-ylidene)hexanoic acid

InChI

InChI=1S/C20H20N2O3/c1-25-20-16-9-6-5-8-14(16)15(7-3-2-4-10-19(23)24)17-13-21-12-11-18(17)22-20/h5-9,11-13H,2-4,10H2,1H3,(H,23,24)/b15-7+

InChI-Schlüssel

NNJWBTXUDRAEII-UHFFFAOYSA-N

Isomerische SMILES

COC1=NC2=C(C=NC=C2)/C(=C/CCCCC(=O)O)/C3=CC=CC=C31

SMILES

COC1=NC2=C(C=NC=C2)C(=CCCCCC(=O)O)C3=CC=CC=C31

Kanonische SMILES

COC1=NC2=C(C=NC=C2)C(=CCCCCC(=O)O)C3=CC=CC=C31

Synonyme

(E)-6-(6-Methoxy-11H-pyrido(4,3-c)(2)benzazepin-11-ylidene)hexanoic ac id

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.